molecular formula C17H17N3O3 B2876611 N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1903065-82-6

N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2876611
CAS No.: 1903065-82-6
M. Wt: 311.341
InChI Key: OCEAOUOCSGSHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound featuring a phenylacetamide core modified with an azetidine-1-carbonyl moiety and a pyridin-3-yloxy substituent. Its molecular formula is C₁₉H₁₈N₃O₃, with a molecular weight of 336.37 g/mol.

Properties

IUPAC Name

N-[4-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12(21)19-14-6-4-13(5-7-14)17(22)20-10-16(11-20)23-15-3-2-8-18-9-15/h2-9,16H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEAOUOCSGSHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide, with the CAS number 1903065-82-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₇H₁₇N₃O₃
  • Molecular Weight : 311.33 g/mol
  • Structural Features : The compound contains a pyridine ring, an azetidine moiety, and an acetamide group, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including phospholipase D and cyclooxygenases, which play crucial roles in inflammatory processes.
  • Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of pyridine and azetidine can exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : A derivative with a similar structure demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for further development as an anticancer agent .

Anti-inflammatory Effects

Compounds with similar pharmacophores have been noted for their anti-inflammatory activities:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

ParameterValue
Oral Bioavailability (F)31.8%
Clearance82.7 mL/h/kg
ToxicityNo acute toxicity at doses up to 2000 mg/kg in mice

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the azetidine and pyridine moieties can significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring can enhance potency against specific targets.

Comparative Studies

Comparative studies with known anticancer agents (e.g., 5-Fluorouracil) show that this compound could provide better selectivity and lower toxicity profiles, making it a promising candidate for further development .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
N-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide C₁₉H₁₈N₃O₃ 336.37 Pyridin-3-yloxy azetidine-carbonyl Hypothesized kinase inhibition due to pyridinyl and strained azetidine
N-(4-(Pyridin-3-yl)phenyl)acetamide C₁₃H₁₂N₂O 212.25 Pyridin-3-yl Structural analog; unknown activity
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 4-hydroxyphenyl Common metabolite; precursor in analgesic synthesis
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide C₁₃H₁₉N₃O₃S 297.37 4-methylpiperazinyl sulfonyl Analgesic activity comparable to paracetamol

Research Implications and Limitations

  • Contradictions in Evidence : discusses a phthalimide derivative used in polymer synthesis, highlighting that structural analogs may diverge in application (e.g., industrial vs. pharmaceutical) .
  • Data Gaps: Limited pharmacokinetic or toxicity data for the target compound necessitate further studies to compare its ADME profile with sulfonamide or piperazine analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.